4-Methoxy-1-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]piperidine
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Overview
Description
4-Methoxy-1-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a methoxy group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]piperidine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with Oxolan-2-ylmethylsulfonyl Group: The imidazole ring is then functionalized with an oxolan-2-ylmethylsulfonyl group using sulfonyl chlorides in the presence of a base.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a piperidine derivative under basic conditions.
Methoxylation: Finally, the methoxy group is introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: The compound can be used to study the interactions of imidazole-containing molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]piperidine is not fully understood. it is believed to interact with various molecular targets, including:
Enzymes: The imidazole ring can act as a ligand for metalloenzymes, potentially inhibiting their activity.
Receptors: The compound may bind to specific receptors in the nervous system, modulating their activity and leading to therapeutic effects.
Pathways: It may influence signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methoxy-1-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]piperidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, oxolan-2-ylmethylsulfonyl group, and imidazole ring in a single molecule allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-methoxy-1-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4S/c1-15(2)12-22-16(13-21-8-6-17(25-3)7-9-21)11-20-19(22)27(23,24)14-18-5-4-10-26-18/h11,15,17-18H,4-10,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTROBDRDDJMDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2CCCO2)CN3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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